molecular formula C21H19O12- B1262563 Quercetin-3-glucoside

Quercetin-3-glucoside

Cat. No.: B1262563
M. Wt: 463.4 g/mol
InChI Key: OVSQVDMCBVZWGM-QSOFNFLRSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quercetin 3-O-beta-D-glucopyranoside(1-) is a flavonoid oxoanion resulting from the deprotonation of the hydroxy group at position 7 of the flavone moiety of quercetin. The major species at pH 7.3. It is a conjugate base of a quercetin 3-O-beta-D-glucopyranoside.

Scientific Research Applications

Anticancer Properties

Mechanisms of Action
Quercetin-3-glucoside has demonstrated significant anticancer effects in various studies. For instance, research on HeLa cervical cancer cells revealed that Q3G induces apoptosis and cell cycle arrest at the S phase. The compound alters the expression of apoptosis-related proteins, activating caspases and downregulating anti-apoptotic proteins like B-cell lymphoma (Bcl)-2 .

Case Study: Apple Pomace Extract
A study highlighted Q3G extracted from apple pomace, which exhibited notable cytotoxicity against HeLa cells. The viability of these cells decreased significantly with increasing concentrations of Q3G, suggesting it could be developed as a natural therapeutic agent for cervical cancer .

Anti-Inflammatory Effects

Mechanisms and Efficacy
Q3G exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and modulating oxidative stress pathways. These effects are attributed to its ability to scavenge reactive oxygen species and reduce inflammation markers in vitro and in vivo .

Case Study: Leishmania Treatment
In a study assessing the efficacy of Q3G against Leishmania tropica, results indicated a significant reduction in intracellular amastigotes and lesion size in treated mice, showcasing its potential as an anti-leishmanial agent .

Antioxidant Activity

Mechanisms of Action
Q3G is recognized for its strong antioxidant capabilities, which are crucial for protecting cells from oxidative damage. The compound's structure allows it to donate electrons effectively, neutralizing free radicals and thereby preventing cellular injury .

Research Findings
Studies have shown that Q3G enhances antioxidant activity in various biological models. For example, it has been found to increase the antioxidant capacity in propolis extracts, indicating its synergistic effects with other flavonoids .

Antiviral Properties

Potential Against Viral Infections
Recent research suggests that Q3G may possess antiviral properties, particularly against severe acute respiratory syndrome-coronavirus-2 (SARS-CoV-2). Its ability to inhibit viral replication makes it a candidate for further investigation as a therapeutic agent for viral infections .

Summary Table of Applications

ApplicationMechanism of ActionKey Findings
Anticancer Induces apoptosis; cell cycle arrestSignificant cytotoxicity in HeLa cells
Anti-inflammatory Reduces cytokine production; scavenges free radicalsEffective against Leishmania tropica
Antioxidant Neutralizes free radicalsEnhances antioxidant capacity in models
Antiviral Inhibits viral replicationPotential against SARS-CoV-2

Chemical Reactions Analysis

Hydrogen Atom Transfer (HAT) Mechanism

The HAT mechanism involves hydrogen abstraction from hydroxyl groups, critical for antioxidant activity. For Q3G:

Hydroxyl Group BDE (kJ/mol) Gas Phase Ethanol/Water
5–OH363.2Reduced activityLower activity
3–OH321.5Moderate activityModerate activity
4′–OH304.3High activityHighest activity
3′–OH298.7Highest activityModerate activity

Key Findings :

  • In gas phase, Q3G exhibits higher antioxidant capacity than quercetin due to lower BDE for 3′–OH (298.7 kJ/mol vs. 304.3 kJ/mol for quercetin) .

  • In polar solvents (ethanol/water), 4′–OH dominates, with Q3G showing enhanced activity compared to aglycone quercetin .

  • Intramolecular hydrogen bonding at 5–OH reduces reactivity, as observed in BDE values .

Single-Proton Loss Electron Transfer (SPLET) Mechanism

SPLET involves proton transfer and electron donation, favored in polar environments. For Q3G:

Proton Source PA (kJ/mol) Gas Phase Ethanol/Water
4′–OH1,420.5Least stableMost stable
5–OH1,432.1ModerateModerate
3–OH1,445.3Most stableLeast stable

Insights :

  • In ethanol/water, Q3G achieves higher SPLET efficiency (PA = 1,420.5 kJ/mol) compared to quercetin (PA = 1,450.3 kJ/mol) .

  • Glucosylation at 3-position enhances SPLET activity, as evidenced by lower PA values .

Enzymatic Hydrolysis

Q3G undergoes hydrolysis by β-glycosidases in intestinal mucosa:

Reaction :
Quercetin 3 glucoside+H2O glycosidaseQuercetin+Glucose\text{Quercetin 3 glucoside}+\text{H}_2\text{O}\xrightarrow{\text{ glycosidase}}\text{Quercetin}+\text{Glucose}

Kinetics :

  • Hydrolysis rate: k=0.45min1k=0.45\,\text{min}^{-1} at 37°C .

  • pH Optimum: 6.8–7.2 .

Bioavailability :

  • Hydrolysis increases bioavailability, with plasma quercetin reaching 15.6 μM post-consumption .

SIRT1 Binding and Antidiabetic Activity

Q3G interacts with SIRT1 via hydrogen bonds at residues Gly-279 and Thr-281:

Binding Affinity :

  • Kd=4.2μMK_d=4.2\,\mu \text{M} (molecular dynamics simulation) .

  • Enhances glucose uptake by 1.2-fold in C2C12 myotubes at 2.1 μM .

Reaction Pathway :

  • Q3G binds SIRT1 →

  • Activates AMPK/PGC1-α →

  • Upregulates GLUT4 translocation .

Antitumor Mechanism

Q3G induces apoptosis in HepG2 cells via topoisomerase II inhibition:

IC₅₀ :

  • 12.4 μM (24 h) .

Mechanism :

  • DNA fragmentation (35.6% at 10 μM) .

  • Caspase-3 activation (2.8-fold increase) .

Stability and Degradation

Q3G degrades under alkaline conditions (pH > 8) via cleavage of glycosidic bonds:

Rate Constant :

  • k=2.3×103h1k=2.3\times 10^{-3}\,\text{h}^{-1} at pH 9 .

Q & A

Basic Research Questions

Q. What analytical methods are standard for identifying and quantifying Q3G in plant extracts?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 reversed-phase column (e.g., Nova Select, 250 × 4.6 mm, 5 µm) and photodiode array (PDA) detection at 260–360 nm is widely used . Retention times (e.g., ~10.4 min for Q3G at 360 nm) and comparison with reference standards (e.g., quercetin-3-β-D-glucoside) are critical for identification. Triplicate runs ensure precision, with quantification via external calibration curves .

Q. How does Q3G structurally differ from other quercetin glycosides, and why is this significant?

  • Methodological Answer : Q3G is distinguished by a glucose moiety attached to the 3-hydroxyl group of quercetin’s C-ring, unlike quercetin-4’-glucoside (4’-OH substitution) or rutin (3-O-rhamnosylglucoside). Structural variations influence solubility, bioavailability, and interaction with transporters like SGLT1 . Confirmation requires nuclear magnetic resonance (NMR) or tandem mass spectrometry (MS/MS) .

Q. What factors influence Q3G extraction efficiency in plant matrices?

  • Methodological Answer : Key parameters include solvent polarity (e.g., 50% ethanol for optimal yield), temperature (40–60°C to balance stability and solubility), solid-to-solvent ratio (1:50 w/v), and extraction time (25–35 min). Acidic conditions may stabilize glycosides, while enzymatic pretreatment (e.g., cellulase) enhances release .

Q. What is the role of SGLT1 in Q3G absorption, and how is this studied?

  • Methodological Answer : The sodium-dependent glucose transporter SGLT1 facilitates Q3G uptake in the jejunum, as shown in Ussing chamber experiments using rat intestinal tissue. Competitive inhibition with D-glucose or phloridzin, and Na⁺-free buffers, confirms transporter specificity. Detection of mucosal quercetin aglycone indicates hydrolysis post-absorption .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize Q3G extraction from complex matrices?

  • Methodological Answer : Central composite designs (CCD) with variables like molar ratio (e.g., 1:0.5–6.5 for deep eutectic solvents), water content (10–50%), temperature (25–90°C), and time (5–45 min) are modeled via quadratic equations. Software (e.g., Design-Expert) identifies optimal conditions, validated through triplicate experiments. For example, choline chloride-acetic acid (CHAC) at 3.5:1 molar ratio, 30% water, 60°C, and 25 min maximizes yield .

Q. What enzymatic strategies enable efficient biotransformation of rutin to Q3G?

  • Methodological Answer : Aspergillus niger-derived α-L-rhamnosidase and β-D-glucosidase sequentially hydrolyze rutin’s rhamnose and glucose residues. Optimized conditions (pH 5.0, 50°C, 4 h) achieve >99% conversion. Enzyme thermal stability (e.g., 60°C for 1 h) and carbon source (e.g., lactose) during fungal culture are critical for activity .

Q. How do contradictory findings on Q3G bioavailability inform study design?

  • Methodological Answer : While some studies report similar bioavailability for Q3G and quercetin-4’-glucoside (peak plasma: 5.0 vs. 4.5 µM), others note SGLT1-specific uptake differences. Discrepancies arise from dosage forms (pure vs. food matrix), analytical methods (HPLC vs. LC-MS), and inter-individual variability. Controlled crossover trials with standardized quercetin quantification (e.g., post-hydrolysis) are recommended .

Q. What in vitro and in silico approaches elucidate Q3G’s anticancer mechanisms?

  • Methodological Answer :

  • In vitro : Cell viability assays (e.g., MTT) using cancer lines (HT-29, MCF-7) determine IC₅₀ values (15–25 µM for Q3G). Apoptosis markers (caspase-3, Bcl-2) are quantified via Western blot or flow cytometry .
  • In silico : Molecular docking (e.g., AutoDock Vina) predicts Q3G’s binding affinity to targets like HeLa cell 5IAE receptor. Docking scores (e.g., -5.238) and interactions (hydrogen bonds, hydrophobic contacts) guide mechanistic hypotheses .

Q. How do predictive models improve Q3G extraction from agricultural byproducts?

  • Methodological Answer : Quadratic models (e.g., for acetone-mediated extraction) correlate variables (acetone concentration, solid-to-solvent ratio) with yield. For apple pomace, 40% acetone and 3.5% w/v ratio maximize Q3G recovery (60–128 mg/kg). Model validation via ANOVA (p < 0.05) and lack-of-fit tests ensures reliability .

Q. What in vitro fermentation models track Q3G metabolism by gut microbiota?

  • Methodological Answer : Fecal slurry incubations under anaerobic conditions (37°C, 24–48 h) with Q3G (100 µM) simulate colonic metabolism. Degradation products (e.g., phenolic acids) are identified via LC-ESI-MS/MS. Fragmentation patterns (e.g., m/z 108 for CO₂ loss) and reference libraries confirm metabolites .

Q. Tables for Key Data

Table 1: HPLC Parameters for Q3G Identification

ColumnDetection WavelengthRetention Time (min)Reference Standard
C18 Nova Select360 nm10.4Quercetin-3-β-D-glucoside

Table 2: Optimal Extraction Conditions Using RSM

VariableOptimal ValueYield (mg/kg)Source
Molar Ratio (CHAC)3.5:1307.01 ± 7.12
Temperature60°C281.84 ± 2.98
Acetone Concentration40% (v/v)128.2

Table 3: Key Pharmacokinetic Parameters of Q3G

ParameterValueMethodSource
Tₘₐₓ (min)37 ± 12Plasma HPLC
Elimination t₁/₂ (h)18.5 ± 0.8Non-compartmental

Properties

Molecular Formula

C21H19O12-

Molecular Weight

463.4 g/mol

IUPAC Name

4-[5,7-dihydroxy-4-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-yl]-2-hydroxyphenolate

InChI

InChI=1S/C21H20O12/c22-6-13-15(27)17(29)18(30)21(32-13)33-20-16(28)14-11(26)4-8(23)5-12(14)31-19(20)7-1-2-9(24)10(25)3-7/h1-5,13,15,17-18,21-27,29-30H,6H2/p-1/t13-,15-,17+,18-,21+/m1/s1

InChI Key

OVSQVDMCBVZWGM-QSOFNFLRSA-M

Isomeric SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)[O-]

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)[O-]

Synonyms

2-(3,4-dihydroxyphenyl)-3-(beta-D-glucofuranosyloxy)-5,7-dihydroxy-4H-1-benzopyran-4-one
4H-1-benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-3-(beta-D-glucofuranosyloxy)-5,7-dihydroxy
flavone, 3,3',4',5,7-pentahydroxy-, 3-beta-D-glucofuranoside
isoquercetin
isoquercitin
isoquercitrin
isoquercitroside
isotrifoliin
quercetin 3-(beta-D-glucofuranoside)
quercetin 3-O-beta-D-glucofuranoside
quercetin-3-glucoside
quercetin-3-O-beta-glucoside
quercetin-3-O-glucoside
trifoliin
trifoliin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Quercetin-3-glucoside
Quercetin-3-glucoside
Quercetin-3-glucoside
Quercetin-3-glucoside
Quercetin-3-glucoside
Quercetin-3-glucoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.